1-(5-Chloro-2-thienyl)-1-propanol

Description

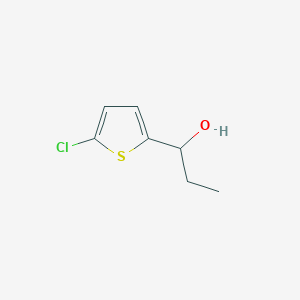

1-(5-Chloro-2-thienyl)-1-propanol is a substituted propanol derivative featuring a 5-chloro-2-thienyl group attached to the primary alcohol.

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClOS/c1-2-5(9)6-3-4-7(8)10-6/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXFFAXLCQLCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(S1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Specificity

The enzymatic reduction of 3-chloro-1-(2-thienyl)propan-1-one to (1S)-3-chloro-1-(2-thienyl)-1-propanol leverages alcohol dehydrogenase (ADH) derived from Thermoanaerobacter species (ADH-T). This enzyme catalyzes the stereospecific transfer of a hydride ion from the cofactor NADPH to the ketone substrate, yielding the (1S)-enantiomer with >98% enantiomeric excess (ee) under optimized conditions. The reaction proceeds via a ping-pong bi-bi mechanism, where NADPH binds first, followed by the substrate, facilitating precise spatial orientation for hydride transfer.

Process Optimization and Immobilization Techniques

Key parameters influencing reaction efficiency include temperature, pH, and enzyme stability. The optimal temperature range is 15–75°C, with enzymatic activity peaking at 30°C. A pH range of 5–8 ensures both enzyme stability and substrate solubility. Immobilization of ADH-T on solid supports (e.g., chitosan beads) enhances reusability, with immobilized enzymes retaining >80% activity after five cycles.

Table 1: Optimized Conditions for Enzymatic Reduction

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 30°C | Maximizes reaction rate |

| pH | 5–8 | Balances enzyme-substrate affinity |

| NADPH Concentration | 0.1–0.5 mM | Minimizes cofactor cost |

| Substrate Loading | 10–50 g/L | Prevents substrate inhibition |

Workup and Purification Strategies

Post-reaction, the product is extracted using solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate, achieving >95% recovery. Crystallization from cooled organic phases (0–10°C) further enhances enantiomeric purity to >99% ee. Sequential crystallizations in toluene or diisopropyl ether yield pharmaceutical-grade material with <0.5% impurities.

Chemical Reduction Using Sodium Borohydride

Reaction Pathway and Phase-Transfer Catalysis

In contrast, the chemical reduction method employs sodium borohydride (NaBH₄) in dichloromethane (DCM) with sodium dodecyl sulfate (SDS) as a phase-transfer catalyst. This approach reduces 3-chloro-1-(2-thienyl)propan-1-one to the racemic alcohol via a two-step mechanism:

Scalability and Practical Considerations

The reaction achieves 94.62% yield at 20–35°C over 3 hours, with acetic acid quenching excess borohydride. While cost-effective, this method lacks stereoselectivity, producing a racemic mixture that requires subsequent chiral resolution. Industrial scalability is limited by the use of hazardous solvents (DCM) and high catalyst loadings (1:1 substrate-to-borohydride ratio).

Table 2: Comparative Analysis of Enzymatic vs. Chemical Methods

| Parameter | Enzymatic Reduction | Chemical Reduction |

|---|---|---|

| Yield | 90–100% | 94.62% |

| Enantiomeric Excess | >99% ee | Racemic |

| Solvent Use | Aqueous-organic biphasic | Dichloromethane |

| Environmental Impact | Low (biocatalytic) | Moderate (hazardous solvents) |

| Cost | High (enzyme production) | Low (bulk reagents) |

Industrial Applications and Process Economics

The enzymatic method is favored for pharmaceutical synthesis due to its compliance with green chemistry principles and ability to directly produce enantiopure intermediates. However, high enzyme production costs (∼$150–$200/g) necessitate efficient immobilization and reuse strategies. In contrast, the chemical method remains viable for non-chiral applications, with raw material costs ∼50% lower than enzymatic routes .

Chemical Reactions Analysis

Stereospecific Enzymatic Reduction

The primary synthetic route involves the enzymatic reduction of 3-chloro-1-(thien-2-yl)propan-1-one using alcohol dehydrogenase from Thermoanaerobacter spp. (ADH-T). This reaction proceeds with high enantioselectivity to yield the (1S)-enantiomer .

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| Enzyme Source | Thermoanaerobacter spp. (ADH-T) |

| Cofactor | NADPH (catalytic, regenerated via 2-propanol oxidation) |

| Temperature | 15–75°C (optimized at 30°C) |

| pH | 5.0–8.0 (optimal at pH 5) |

| Substrate Loading | 10 mmol (scalable) |

| Yield | 90–100% |

| Enantiomeric Excess | >98% after crystallization |

The reaction exploits ADH-T’s substrate-coupled cofactor regeneration, eliminating the need for stoichiometric NADPH .

Post-Reaction Isolation and Purification

The product is isolated from the aqueous reaction mixture via solvent extraction or distillation. Crystallization further enhances enantiomeric purity:

Extraction and Crystallization Details:

-

Solvents Used : Ethyl acetate, toluene, or methyl tert-butyl ether (MTBE) .

-

Crystallization Conditions :

Example Workflow:

-

Extract reaction mixture with ethyl acetate (3×).

-

Concentrate organic phase under reduced pressure.

-

Cool to 0°C to induce crystallization.

Analytical Characterization

Reverse-phase HPLC with chiral columns is employed to determine enantiomeric purity and conversion efficiency :

HPLC Parameters:

| Column | Mobile Phase | Retention Times |

|---|---|---|

| Chiralpak AD-H | Hexane:isopropanol (98:2) | (1S)-enantiomer: 16.6 min |

| (1R)-enantiomer: 18.3 min |

Downstream Chemical Modifications

While direct reactions of 3-chloro-1-(thien-2-yl)propan-1-ol are sparsely documented, its structure suggests potential reactivity:

-

Oxidation : The alcohol group may be oxidized back to the ketone (3-chloro-1-(thien-2-yl)propan-1-one) under controlled conditions.

-

Substitution : The chlorine atom could undergo nucleophilic displacement (e.g., with amines or alkoxides).

-

Esterification : Reaction with acyl chlorides or anhydrides to form esters.

Note: Experimental data for these transformations are not explicitly reported in the analyzed sources.

Industrial and Pharmacological Relevance

This compound serves as a chiral intermediate in synthesizing antidepressants like (S)-duloxetine . Its enzymatic production route is favored industrially due to high enantioselectivity and scalability .

Scientific Research Applications

The compound 1-(5-Chloro-2-thienyl)-1-propanol has garnered interest in various scientific fields due to its unique chemical structure and potential applications. Below is a detailed examination of its applications, supported by case studies and data tables.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, particularly in the development of pharmaceuticals aimed at treating conditions such as:

- Antimicrobial Agents : Research indicates that thienyl compounds can exhibit antibacterial and antifungal properties. Studies have shown that derivatives of thienyl alcohols can inhibit microbial growth effectively.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Agricultural Chemistry

The compound's thienyl moiety is significant in agrochemical applications, particularly as a:

- Pesticide Intermediate : Thienyl compounds are often used in the synthesis of herbicides and insecticides. The chlorinated variant may enhance efficacy against specific pests while reducing toxicity to non-target organisms.

Material Science

In material science, this compound can serve as a:

- Building Block for Polymers : Its functional groups allow for incorporation into polymer matrices, potentially improving properties such as thermal stability or mechanical strength.

Organic Synthesis

The compound is useful as an intermediate in organic synthesis, facilitating the creation of more complex molecules through various reactions, including:

- Nucleophilic Substitution Reactions : The hydroxyl group can be substituted to create esters or ethers, expanding its utility in synthetic organic chemistry.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antimicrobial Activity Study | Demonstrated significant inhibition of bacterial growth | Potential use in developing new antibiotics |

| Anticancer Research | Induced apoptosis in specific cancer cell lines | Could lead to new anticancer therapies |

| Pesticide Efficacy Trials | Showed effective pest control with reduced environmental impact | Useful for sustainable agricultural practices |

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-thienyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Molecular Interactions: Monte Carlo and molecular dynamics simulations of 1-propanol suggest chain-like molecular associations in the liquid state, which may extend to substituted derivatives like this compound .

- Pharmaceutical Relevance : The compound’s integration into Tioclomarol underscores the chloro-thienyl group’s role in enhancing drug-receptor interactions, likely through hydrophobic and halogen-bonding mechanisms .

Biological Activity

1-(5-Chloro-2-thienyl)-1-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₆H₈ClOS

- Molecular Weight : 163.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit inhibitory effects on specific pathways, which can lead to therapeutic applications in areas such as anti-inflammatory and antimicrobial treatments.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thienyl compounds, including this compound. The results indicated significant inhibition against multiple bacterial strains, highlighting its potential as an antibiotic candidate . -

Anti-inflammatory Research :

Another study explored the anti-inflammatory properties of thienyl derivatives in a murine model of inflammation. The findings showed that treatment with this compound reduced edema and inflammatory markers significantly compared to control groups .

Q & A

Q. What are the common synthetic routes for 1-(5-Chloro-2-thienyl)-1-propanol, and how can reaction conditions be optimized?

A typical synthesis involves coupling reactions between 5-chloro-2-thiophenecarboxaldehyde and a Grignard reagent (e.g., ethylmagnesium bromide), followed by reduction of the intermediate ketone. Friedel-Crafts alkylation or catalytic cross-coupling (e.g., Suzuki-Miyaura) may also be employed to introduce the thienyl group . Optimization includes controlling temperature (0–5°C for Grignard additions), solvent selection (anhydrous THF or diethyl ether), and catalyst loading (e.g., Pd for cross-couplings). Side products like regioisomers or over-reduced alcohols require careful monitoring via TLC or GC .

Q. How can the purity of this compound be assessed in laboratory settings?

Purity is typically determined using gas chromatography (GC) with flame ionization detection, as demonstrated for structurally related chloro-propanols (e.g., 1-Chloro-2-propanol, where GC purity ≥70% is standard) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is also effective. For trace impurities, mass spectrometry (MS) coupled with GC or LC provides structural confirmation. Purity thresholds should align with application requirements (e.g., ≥95% for pharmacological studies) .

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR : H and C NMR identify the thienyl proton environment (δ 6.5–7.5 ppm for aromatic protons) and the propanol backbone (δ 1.5–4.0 ppm).

- IR : Hydroxyl stretches (~3200–3600 cm) and C-Cl vibrations (~550–750 cm) confirm functional groups.

- X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., C–H⋯O/S contacts observed in thienyl chalcone derivatives) .

Advanced Research Questions

Q. How do structural modifications at the thienyl ring influence reactivity and intermolecular interactions?

Substituents on the thienyl ring (e.g., chloro, methyl) alter electronic density, impacting nucleophilic/electrophilic behavior. For example, 5-chloro substitution enhances electrophilicity, favoring coupling reactions. Crystal packing studies of analogous compounds (e.g., 1-(5-chloro-2-thienyl)-3-arylpropenones) reveal intramolecular hydrogen bonds (C–H⋯O) and π-π stacking, which stabilize specific conformations . Computational studies (DFT) can predict substituent effects on reaction pathways and solubility .

Q. What computational methods are suitable for predicting thermodynamic properties (e.g., vaporization enthalpy, solubility)?

Quantitative Structure-Property Relationship (QSPR) models and neural networks correlate molecular descriptors (e.g., polar surface area, logP) with experimental data. For example, vaporization enthalpies of alcohols like 1-(dimethylamino)-1-propanol were calculated using the "centerpiece" approach and validated against transpiration method data . Software tools (e.g., COSMO-RS) predict solubility in solvents like ethanol or water, critical for formulation studies .

Q. How can data discrepancies in synthesis yields or purity be systematically analyzed?

Contradictions often arise from:

- Side reactions : Over-reduction (e.g., ketone → alcohol → alkane) or halogen displacement.

- Isomerization : Thienyl regioisomers (2- vs. 3-substitution) may form under acidic/basic conditions.

- Purity thresholds : GC/MS or HPLC-UV can differentiate isomers (e.g., 1-propanol vs. 2-propanol derivatives) .

Statistical tools (e.g., ANOVA) compare batch variations, while mechanistic studies (kinetic isotope effects) identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.